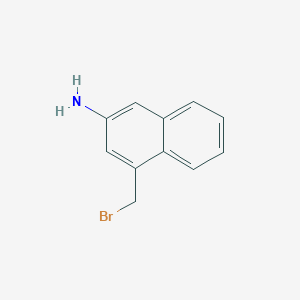
4-(Bromomethyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromomethyl and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)naphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, often under reflux conditions. The reaction proceeds as follows:
- Dissolve naphthalen-2-amine in the chosen solvent.
- Add N-bromosuccinimide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of photochemical methods can also enhance the efficiency of the bromination process. Industrial methods focus on optimizing reaction conditions to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)naphthalen-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)naphthalen-2-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of molecules with specific pharmacological activities
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)naphthalen-2-amine depends on its specific applicationIn biological systems, the amine group can interact with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)naphthalen-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-(Methyl)naphthalen-2-amine: Lacks the halogen atom, making it less reactive in substitution reactions.
4-(Bromomethyl)phenylamine: Contains a phenyl ring instead of a naphthalene ring, affecting its electronic properties
Uniqueness
4-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both bromomethyl and amine groups on a naphthalene ring.
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-(bromomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H10BrN/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7,13H2 |
InChI Key |
GMJIOBOMNUCOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















